molecular formula C18H15ClN2O2 B12199614 Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)- CAS No. 88350-51-0

Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)-

Cat. No.: B12199614
CAS No.: 88350-51-0
M. Wt: 326.8 g/mol
InChI Key: AQNBDQKDDQIMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide typically involves the reaction of 5-chloroquinoline-8-ol with benzylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.

Uniqueness

N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and chloro substituents enhance its ability to interact with various molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

88350-51-0

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-benzyl-2-(5-chloroquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-9-16(18-14(15)7-4-10-20-18)23-12-17(22)21-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22)

InChI Key

AQNBDQKDDQIMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.